Pluripotin
描述
Pluripotin, also known as SC1, is a small molecule that has been studied for its role in promoting self-renewal and pluripotency in stem cells . Pluripotency refers to the ability of a cell to differentiate into many cell types . Pluripotin has been used as a tool for studying cancer stem cell biology .
Synthesis Analysis
Pluripotin was discovered in a cell-based high throughput screen that assessed whether a small molecule could maintain self-renewal of embryonic stem cells . It is also known as SC-1, a dual kinase and GTPase inhibitor that promotes self-renewal .
Molecular Structure Analysis
Pluripotin is a type II kinase inhibitor that selectively binds with inactive conformations of certain kinases . It has been shown to bind to proteins such as FLT3, ABL, and JAK2 .
Chemical Reactions Analysis
Pluripotin has been shown to interact with various signaling pathways. It inhibits both Ras GTPase-activating protein (RasGAP) and extracellular signal-regulated kinase 1 (ERK1) . It has also been shown to inhibit the kinase activity of RSK2 .
Physical And Chemical Properties Analysis
Pluripotin has a molecular weight of 550.53 and its CAS number is 839707-37-8 .
科学研究应用
-
- Pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and human-induced pluripotent stem cells (hiPSCs), have the potential to accelerate the drug discovery and development process .
- Pluripotin, along with other factors, is used to maintain the pluripotency of these stem cells .
- These cells can be used to replace diseased or damaged tissues in regenerative medicine .
- The use of patient-specific iPSCs offers the possibility of personalized medicine .
-
- iPSCs can be used in the drug discovery process .
- They can be used for screening drug candidates and preclinically and post-clinically evaluating drug safety and efficacy .
- Many toxic compounds (different chemical compounds, pharmaceutical drugs, other hazardous chemicals, or environmental conditions) which are encountered by humans and newly designed drugs may be evaluated for toxicity and effects by using iPSCs .
-
- Cancer cells can be a new source of iPSCs production .
- Cancer cells show similarities with iPSCs in self-renewal capacity, reprogramming potency, and signaling pathways .
- Reprogrammed cancer-induced pluripotent stem cells (cancer-iPSCs) indicate that pluripotency can transiently overcome the cancer phenotype .
-
Stem Cell Populations in Stromal Tissues and Peripheral Blood :
- Recent investigations have revealed a diverse cohort of non-hematopoietic stem cells (non-HSC), primarily within bone marrow and other stromal tissue, alongside established hematopoietic stem cells (HSC) .
- Among these non-HSC, a rare subset exhibits pluripotent characteristics .
- In vitro and in vivo studies have demonstrated the remarkable differentiation potential of these putative stem cells .
-
Cancer to Regenerative Medicine :
- The notion of using pluripotent stem cells (PSCs) as a source of differentiated cell types for replacement of disease or damaged tissues in regenerative medicine is now an active area of research .
- The foundations for this research lie in a quite different area of science, namely the role of genetics of cancer .
- This is a story that illustrates how science commonly develops through the interests and insights of individual investigators, often with unexpected and unintended outcomes .
-
Stromal Tissues and Peripheral Blood :
- Recent investigations have revealed a diverse cohort of non-hematopoietic stem cells (non-HSC), primarily within bone marrow and other stromal tissue, alongside established hematopoietic stem cells (HSC) .
- Among these non-HSC, a rare subset exhibits pluripotent characteristics .
- In vitro and in vivo studies have demonstrated the remarkable differentiation potential of these putative stem cells .
-
FLT3, JAK2, ABL, and ERK1 Targeting :
- Structural modeling studies revealed that pluripotin is a type II kinase inhibitor that selectively binds with inactive conformations of FLT3, ABL, and JAK2 .
- Pluripotin showed potent inhibitory activity on both mouse and human cells expressing FLT3 ITD, including clinically challenging resistant mutations of the gatekeeper residue, F691L .
属性
IUPAC Name |
N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZFRTJWEIHFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pluripotin | |
CAS RN |
839707-37-8 | |
Record name | 839707-37-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。